{2-[(Cyclohexylamino)methyl]phenoxy}
Description
2-[(Cyclohexylamino)methyl]phenoxy is a substituted phenoxy compound featuring a cyclohexylamino-methyl group at the 2-position of the phenoxy core.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.337 |
IUPAC Name |
2-[2-[(cyclohexylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H21NO3/c17-15(18)11-19-14-9-5-4-6-12(14)10-16-13-7-2-1-3-8-13/h4-6,9,13,16H,1-3,7-8,10-11H2,(H,17,18) |
InChI Key |
FYJOKGWOIQGNRB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related compounds and their properties:
Structural and Functional Analysis
- Phenoxy Core Modifications: The target compound’s phenoxy group is substituted at the 2-position with a cyclohexylamino-methyl group, which introduces steric bulk and lipophilicity. In contrast, the boronic acid derivative () replaces the cyclohexylamine with a boronic acid and methoxyethyl group, enhancing hydrogen-bonding capacity and enzyme-targeting specificity . Propionic acid derivatives () retain the phenoxy moiety but incorporate sulphur or oxygen-based substituents, optimizing anti-inflammatory activity through COX/LOX enzyme modulation .
- Cyclohexylamine vs. Other Amine Substituents: The cyclohexylamino group in the target compound may enhance membrane permeability due to its lipophilic nature compared to smaller amines (e.g., methylamine).
- Biological Activity: The boronic acid analog () exhibits potent HDAC inhibition at 1 µM, outperforming trichostatin A (1.5 µM). This highlights the importance of boronic acid in forming stable enzyme-inhibitor complexes, a feature absent in the target compound . Cyclohexylmethylamine-substituted acids () maintain analgesic efficacy despite structural bulk, implying that the target compound’s cyclohexylamino group could similarly retain activity in neurological targets .
Therapeutic Potential and Limitations
- Advantages: The cyclohexylamino group may improve pharmacokinetic properties (e.g., half-life) via increased lipophilicity.
- Limitations: Absence of polar groups (e.g., boronic acid) may reduce target-binding affinity compared to ’s HDAC inhibitors. Synthetic complexity of the cyclohexylamino-methyl group could impact scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
